molecular formula C21H19N3O4S2 B11209534 N-(2-furylmethyl)-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]thio}acetamide

N-(2-furylmethyl)-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]thio}acetamide

Cat. No.: B11209534
M. Wt: 441.5 g/mol
InChI Key: SDYFZLBGKNQASX-UHFFFAOYSA-N
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Description

N-[(FURAN-2-YL)METHYL]-2-({3-[(4-METHOXYPHENYL)METHYL]-4-OXO-3H,4H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE is a complex organic compound that features a unique combination of furan, thieno[3,2-d]pyrimidine, and acetamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(FURAN-2-YL)METHYL]-2-({3-[(4-METHOXYPHENYL)METHYL]-4-OXO-3H,4H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the thieno[3,2-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate starting materials such as thiophene derivatives and guanidine.

    Introduction of the 4-methoxyphenylmethyl group: This step often involves nucleophilic substitution reactions.

    Attachment of the furan-2-ylmethyl group: This can be done via alkylation reactions.

    Formation of the acetamide moiety: This is typically achieved through amide bond formation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(FURAN-2-YL)METHYL]-2-({3-[(4-METHOXYPHENYL)METHYL]-4-OXO-3H,4H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The carbonyl group in the thieno[3,2-d]pyrimidine moiety can be reduced to form alcohols.

    Substitution: The methoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Furanones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(FURAN-2-YL)METHYL]-2-({3-[(4-METHOXYPHENYL)METHYL]-4-OXO-3H,4H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Material Science:

Mechanism of Action

The mechanism of action of N-[(FURAN-2-YL)METHYL]-2-({3-[(4-METHOXYPHENYL)METHYL]-4-OXO-3H,4H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE is not well-documented. its effects are likely mediated through interactions with specific molecular targets such as enzymes or receptors. The furan and thieno[3,2-d]pyrimidine moieties may play a role in binding to these targets, influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • **N-[(FURAN-2-YL)METHYL]-2-({3-[(4-METHOXYPHENYL)METHYL]-4-OXO-3H,4H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE shares similarities with other compounds containing furan, thieno[3,2-d]pyrimidine, and acetamide moieties.
  • Thieno[3,2-d]pyrimidine derivatives: These compounds are known for their biological activities and are often used in medicinal chemistry.

Uniqueness

The uniqueness of N-[(FURAN-2-YL)METHYL]-2-({3-[(4-METHOXYPHENYL)METHYL]-4-OXO-3H,4H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity.

Properties

Molecular Formula

C21H19N3O4S2

Molecular Weight

441.5 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-2-[3-[(4-methoxyphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide

InChI

InChI=1S/C21H19N3O4S2/c1-27-15-6-4-14(5-7-15)12-24-20(26)19-17(8-10-29-19)23-21(24)30-13-18(25)22-11-16-3-2-9-28-16/h2-10H,11-13H2,1H3,(H,22,25)

InChI Key

SDYFZLBGKNQASX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)C3=C(C=CS3)N=C2SCC(=O)NCC4=CC=CO4

Origin of Product

United States

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